molecular formula C7H9N3O4S B362386 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid CAS No. 622353-39-3

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid

Cat. No.: B362386
CAS No.: 622353-39-3
M. Wt: 231.23g/mol
InChI Key: QKFXDAWDCWLXSL-UHFFFAOYSA-N
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Description

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is a heterocyclic compound featuring a thiazolidinone core (4-oxothiazolidin) substituted with an imino group at position 2. The structure includes an acetamido linker bridging the thiazolidinone ring to a terminal acetic acid group. This configuration confers unique electronic and steric properties, making it a candidate for biological applications, particularly in anti-inflammatory or antimicrobial contexts.

Properties

IUPAC Name

2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFXDAWDCWLXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of an intermediate chloroacetamide. For example, N-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide reacts with thiourea in dry ethanol under reflux (12–24 hours) to yield the target compound. Key parameters include:

  • Solvent : Dry ethanol or acetone.

  • Temperature : Reflux conditions (70–80°C).

  • Catalyst : Anhydrous potassium carbonate or sodium acetate.

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-chloro carbon, forming a thioether intermediate. Intramolecular cyclization then produces the 2-imino-4-thiazolidinone ring.

Yield Optimization

Yields vary between 55% and 92%, depending on the substituents and reaction duration. For instance, ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate achieves 92% yield after 12 hours of reflux in acetone. Steric hindrance from bulky aryl groups (e.g., adamantyl) reduces yields to 58%.

Cyclocondensation of β-Aroylacrylic Acids with Thiourea

β-Aroylacrylic acids serve as versatile precursors for synthesizing 5-arylidene-2-iminothiazolidin-4-ones. This method, detailed in Scheme 34 of Metwally et al., involves:

Procedure

  • Reactants : β-Aroylacrylic acid (1 equiv) and thiourea (1.2 equiv).

  • Conditions : Acidic media (HCl, HBr, or H₂SO₄) at 60–80°C for 6–8 hours.

  • Product : Hydrochloride, hydrobromide, or sulfate salts of 5-aroylmethyl-2-iminothiazolidin-4-ones.

Structural Features

  • Substituent Compatibility : Electron-donating (e.g., -OMe, -NMe₂) and electron-withdrawing (e.g., -Br, -Cl) groups on the aryl ring are tolerated.

  • Yield Range : 65–78%.

Epoxide Ring-Opening with Thioureas

Gem-dicyano epoxides undergo nucleophilic ring-opening with thioureas to form 2-imino-4-thiazolidinones. For example, 2,2-dicyano-3-phenyloxirane reacts with diphenylthiourea in dichloromethane under BF₃·OEt₂ catalysis to yield 55% of the product.

Key Steps

  • Activation : Lewis acids (e.g., BF₃·OEt₂) enhance epoxide electrophilicity.

  • Ring-Opening : Thiourea attacks the less hindered carbon, forming a thioether intermediate.

  • Cyclization : 5-exo-dig cyclization produces the thiazolidinone ring.

Maleimide-Thiourea Condensation

N-Substituted maleimides react with thiourea derivatives to form 4-thiazolidones. This method, patented in cephalosporin derivatives, involves:

Reaction Conditions

  • Solvent : Aqueous buffer (KH₂PO₄/water).

  • Temperature : Room temperature (48–72 hours).

  • Yield : 74% for N-ethylmaleimide derivatives.

Mechanism

  • Nucleophilic Addition : Thiourea attacks the maleimide α,β-unsaturated carbonyl.

  • Tautomerization : The intermediate enolizes to form the thiazolidinone ring.

Multi-Step Synthesis via Acyl Thioureas

A contemporary approach involves synthesizing acyl thioureas as intermediates. For example:

Procedure

  • Step 1 : Convert substituted benzoic acids to acid chlorides using SOCl₂.

  • Step 2 : React acid chlorides with KSCN to form isothiocyanates.

  • Step 3 : Condense isothiocyanates with 3-ethylaniline to yield acyl thioureas.

  • Step 4 : Cyclize with ethyl 4-ethoxypent-4-en-2-ynoate in ethanol (room temperature, 24 hours).

Characterization

  • FTIR : C=O (1,714 cm⁻¹), N-H (3,435 cm⁻¹).

  • ¹H-NMR : δ 7.76 (d, J = 14.6 Hz, H-5 coumarin).

Critical Analysis of Methodologies

Method Advantages Limitations Yield Range
Thiourea CondensationScalable, uses inexpensive reagentsRequires harsh acids/bases55–92%
β-Aroylacrylic Acid RouteHigh regioselectivityLimited to aryl-substituted products65–78%
Epoxide Ring-OpeningEnantioselective with chiral catalystsSensitive to moisture46–71%
Maleimide CondensationMild conditions, no catalystsLong reaction times74%
Multi-Step SynthesisModular, allows diverse substitutionLabor-intensive purification68–85%

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing intermediates.

  • Ethanol/water mixtures improve solubility of hydrophilic intermediates.

Catalysis

  • Lewis acids (Sc(OTf)₃, BF₃·OEt₂) accelerate cyclization steps and improve enantioselectivity.

  • Phase-transfer catalysts (e.g., β-cyclodextrin-SO₃H) increase yields in aqueous media.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions in sensitive steps.

  • Microwave-assisted synthesis reduces reaction times from hours to minutes .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in treating various diseases, including:

  • Antimicrobial Activity : Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Studies have demonstrated that these compounds can modulate inflammatory pathways, suggesting their use in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid may selectively inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines .

Biochemical Research

In biochemical studies, this compound serves as a probe to investigate biological processes involving thiazolidinone derivatives. Its ability to interact with specific enzymes and receptors allows researchers to explore mechanisms of action and potential therapeutic targets .

Industrial Applications

The compound is also utilized in the pharmaceutical industry as an intermediate in the synthesis of more complex molecules. Its unique structural features enable the development of new drugs with enhanced efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent.

Case Study 2: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of thiazolidinone derivatives on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its therapeutic potential in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone Cores

Compounds sharing the thiazolidinone scaffold but differing in substituents or side chains were analyzed (Table 1):

Compound Name Substituents (R) Molecular Formula Key Functional Groups Biological Activity Reference
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid None (parent structure) C₇H₈N₄O₄S Imino, oxo, acetamido, carboxyl Under investigation
7b () Ethyl C₁₇H₁₇N₃O₆S Phthalimide, oxo, carboxyl Anti-inflammatory
7c () Phenyl C₂₁H₁₇N₃O₆S Phthalimide, oxo, carboxyl Anti-inflammatory
7e () 3-Hydroxyphenyl C₂₁H₁₇N₃O₇S Phthalimide, oxo, hydroxyl, carboxyl Anti-inflammatory
tert-Butyl derivative () Tetrahydrobenzo[b]thiophene C₁₈H₂₃N₃O₄S₂ Imino, oxo, tert-butyl ester Not reported

Key Observations:

  • Substituent Effects: The anti-inflammatory activity reported for 7b, 7c, and 7e correlates with the presence of phthalimide and aromatic substituents, which enhance lipophilicity and binding affinity to inflammatory targets .
  • Steric and Electronic Modifications : The tert-butyl derivative () replaces the acetic acid with a bulkier ester group, likely altering pharmacokinetic properties such as membrane permeability .

Compounds with Alternative Heterocyclic Cores

Comparisons with structurally related compounds featuring imidazole, benzothiazole, or other heterocycles (Table 2):

Compound Name Core Structure Molecular Formula Key Functional Groups Biological Activity Reference
[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid () Benzothiazole-imidazole C₁₂H₁₀N₄O₃S Benzothiazole, oxo, carboxyl Not reported
(2-Amino-1H-imidazol-4-yl)-acetic acid () Imidazole C₅H₇N₃O₂ Amino, carboxyl Metabolic intermediate
Cefdinir Related Compound A () Cephalosporin C₁₄H₁₃N₄O₄S₂ Thiazole, oxo, carboxyl Antibacterial

Key Observations:

  • Core Flexibility: Replacing the thiazolidinone with imidazole () eliminates the oxo and imino groups, reducing hydrogen-bonding capacity but retaining metabolic relevance. Benzothiazole derivatives () introduce sulfur-rich aromatic systems, which may confer redox activity .
  • Biological Specificity: Cephalosporin derivatives () highlight the importance of the β-lactam and thiazole motifs in antibacterial activity, a distinct mechanism compared to the anti-inflammatory thiazolidinones .

Biological Activity

Overview

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is a heterocyclic compound featuring a thiazolidine ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a valuable subject for research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2O3SC_5H_6N_2O_3S. The compound contains a thiazolidine ring, which is known for its significant role in biological activity. The presence of the imino and acetamido groups enhances its potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored extensively. For example, certain derivatives have shown selective cytotoxic effects on multiple cancer cell lines, including K562 and HeLa cells, with IC50 values ranging from 8.5 μM to 15.1 μM . The mechanism of action often involves the induction of apoptosis through both extrinsic and intrinsic pathways, highlighting the compound's potential as an anticancer agent.

Anti-inflammatory Properties

Thiazolidine compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to the modulation of enzyme activities or receptor functions, thus influencing cellular pathways related to growth, apoptosis, and inflammation.

Research Findings and Case Studies

Study Findings IC50 Values Pathogen/Cell Line
Study 1Antimicrobial activity against Staphylococcus aureus0.22 - 0.25 μg/mLBacterial
Study 2Cytotoxic effects on K562 and HeLa cells8.5 - 15.1 μMCancer
Study 3Induction of apoptosis in HeLa cellsNot specifiedCancer

Q & A

Q. What are the established synthetic routes for 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid, and what key reaction parameters influence yield?

The synthesis involves sequential steps: (1) formation of the thiazolidinone core via cyclization of thiourea derivatives with α-halo carbonyl compounds, and (2) coupling of the thiazolidinone moiety with acetamidoacetic acid. Critical parameters include:

  • Oxidizing/Reducing Agents : KMnO₄ for oxidation to stabilize the thiazole ring; NaBH₄ for selective reductions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during coupling .
  • Catalysis : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, requiring strict anhydrous conditions .
  • Temperature Control : Reflux (80–100°C) for cyclization, while coupling steps proceed at room temperature to prevent racemization .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

A multi-technique approach is essential:

  • X-ray Crystallography : Resolves absolute configuration, particularly for the imino-oxothiazolidine ring. Data refinement uses SHELXL-2018 with Olex2 GUI .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., imino NH at δ 10–12 ppm; thiazole C=O at δ 170–175 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C7H10N4O3S\text{C}_7\text{H}_{10}\text{N}_4\text{O}_3\text{S}: 230.0423) and detects side products .

Q. What in vitro assays are used to evaluate its antimicrobial activity, and how are false positives mitigated?

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Controls include gentamicin and solvent blanks .
  • False-Positive Mitigation :
    • Cytotoxicity Assays : Concurrent testing on mammalian cells (e.g., HEK293) using MTT to rule out nonspecific toxicity .
    • Redox Interference Checks : Include catalase (to neutralize ROS) to confirm activity is not artifactual .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed inoculum size, pH 7.4 buffer) .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) to assess degradation; use LC-MS to quantify active metabolites .
  • Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to identify trends (e.g., stronger activity against biofilms vs. planktonic bacteria) .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Quantum Chemical Modeling :
    • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C4-oxo group) prone to nucleophilic attack .
    • Molecular Dynamics : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AMBER22; validate with MM/GBSA free-energy scores .
  • Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict ADMET properties (e.g., BBB permeability <0.1 suggests poor CNS penetration) .

Q. What considerations are critical when designing in vivo studies for therapeutic efficacy?

  • Dosing Regimens : Calculate maximum tolerated dose (MTD) via OECD 423 acute toxicity testing in rodents .
  • Pharmacokinetics :
    • Bioavailability : Administer via IV and oral routes; measure AUC ratios (e.g., <20% suggests poor absorption) .
    • Metabolite Profiling : Use 14C^{14}\text{C}-labeled compound to track urinary/fecal excretion .
  • Disease Models : For anti-inflammatory testing, use carrageenan-induced paw edema (rats) with COX-2 immunohistochemistry .

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